2',6'-Dichloro-4'-methylacetophenone
Overview
Description
2’,6’-Dichloro-4’-methylacetophenone is a chemical compound with the molecular formula C9H8Cl2O. It is known for its unique properties and potential applications in various fields. The compound consists of a phenyl ring substituted with two chlorine atoms at the 2’ and 6’ positions and a methyl group at the 4’ position, along with an acetophenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-4’-methylacetophenone typically involves the chlorination of 4’-methylacetophenone. One common method includes the reaction of 4’-methylacetophenone with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2’ and 6’ positions.
Industrial Production Methods
In an industrial setting, the production of 2’,6’-Dichloro-4’-methylacetophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-4’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
2’,6’-Dichloro-4’-methylacetophenone has found applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-4’-methylacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2’,6’-Dichloroacetophenone: Lacks the methyl group at the 4’ position.
4’-Methylacetophenone: Lacks the chlorine atoms at the 2’ and 6’ positions.
2’,6’-Dichloro-4’-ethylacetophenone: Contains an ethyl group instead of a methyl group at the 4’ position.
Uniqueness
2’,6’-Dichloro-4’-methylacetophenone is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,6-dichloro-4-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPRZVUPKWCRFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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